molecular formula C20H31N B13101251 1-Nonyl-3-phenylcyclopent-3-enamine

1-Nonyl-3-phenylcyclopent-3-enamine

Cat. No.: B13101251
M. Wt: 285.5 g/mol
InChI Key: MESAHBXJZPBVSG-UHFFFAOYSA-N
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Description

1-Nonyl-3-phenylcyclopent-3-enamine is an organic compound with the molecular formula C20H31N. It is a member of the enamine family, characterized by the presence of a nitrogen atom bonded to a carbon atom that is part of a double bond. This compound is notable for its unique structure, which includes a nonyl group, a phenyl group, and a cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nonyl-3-phenylcyclopent-3-enamine typically involves the condensation of a ketone or aldehyde with a secondary amine. One common method is the reaction of 1-nonylcyclopentanone with aniline under acidic conditions to form the enamine. The reaction is usually carried out in a solvent such as benzene, toluene, or xylene, with azeotropic removal of water to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as p-toluenesulfonic acid may be employed to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Nonyl-3-phenylcyclopent-3-enamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Nonyl-3-phenylcyclopent-3-enamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nonyl-3-phenylcyclopent-3-enamine involves its ability to act as a nucleophile due to the electron-rich nitrogen atom. This allows it to participate in various chemical reactions, such as the Stork enamine reaction, where it adds to α, β-unsaturated carbonyl compounds. The enamine formation and subsequent reactions are facilitated by the resonance stabilization of the nitrogen lone pair with the double bond .

Comparison with Similar Compounds

  • 1-Nonyl-3-phenylcyclopent-3-enone
  • 1-Nonyl-3-phenylcyclopent-3-ol
  • 1-Nonyl-3-phenylcyclopent-3-imine

Uniqueness: 1-Nonyl-3-phenylcyclopent-3-enamine is unique due to its enamine structure, which imparts distinct reactivity compared to its ketone, alcohol, and imine analogs. The presence of the enamine functional group allows for specific nucleophilic addition reactions that are not possible with the other compounds .

Properties

Molecular Formula

C20H31N

Molecular Weight

285.5 g/mol

IUPAC Name

1-nonyl-3-phenylcyclopent-3-en-1-amine

InChI

InChI=1S/C20H31N/c1-2-3-4-5-6-7-11-15-20(21)16-14-19(17-20)18-12-9-8-10-13-18/h8-10,12-14H,2-7,11,15-17,21H2,1H3

InChI Key

MESAHBXJZPBVSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(CC=C(C1)C2=CC=CC=C2)N

Origin of Product

United States

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